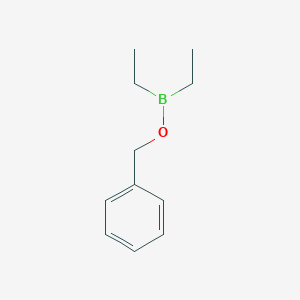![molecular formula C10H9BrO B14363070 Benzene, [(4-bromo-2-butynyl)oxy]- CAS No. 90772-50-2](/img/structure/B14363070.png)
Benzene, [(4-bromo-2-butynyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(4-bromo-2-butynyl)oxy]- is an organic compound with the molecular formula C10H9BrO It features a benzene ring substituted with a 4-bromo-2-butynyl group through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4-bromo-2-butynyl)oxy]- typically involves the reaction of 4-bromo-2-butyne with phenol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoalkyne, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(4-bromo-2-butynyl)oxy]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups at the benzylic position.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are common.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include alkenes or alkanes, depending on the extent of reduction.
Wissenschaftliche Forschungsanwendungen
Benzene, [(4-bromo-2-butynyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [(4-bromo-2-butynyl)oxy]- involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the butynyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (4-bromobutoxy)-: Similar structure but with a saturated butyl group instead of the butynyl group.
Phenoxybutyl bromide: Another ether with a different substitution pattern.
Uniqueness
Benzene, [(4-bromo-2-butynyl)oxy]- is unique due to the presence of the triple bond in the butynyl group, which provides additional reactivity and potential for further functionalization compared to similar compounds .
Eigenschaften
CAS-Nummer |
90772-50-2 |
|---|---|
Molekularformel |
C10H9BrO |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
4-bromobut-2-ynoxybenzene |
InChI |
InChI=1S/C10H9BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
InChI-Schlüssel |
KTJBGSVFWIYEOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


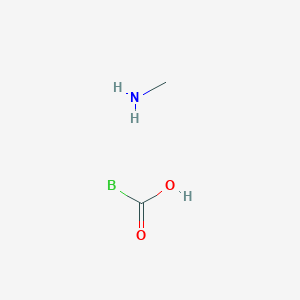
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
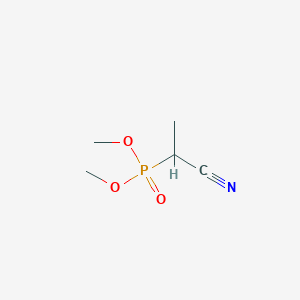
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
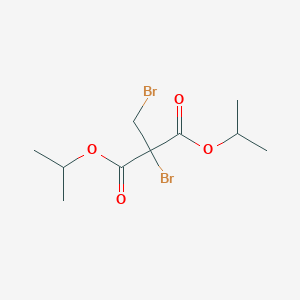

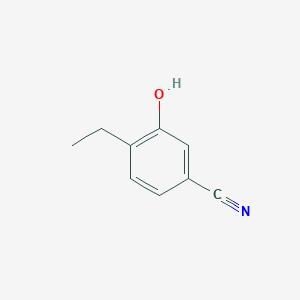
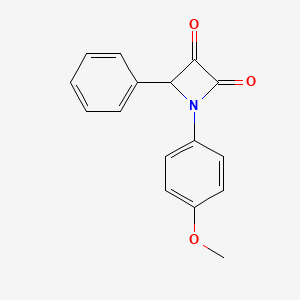

![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
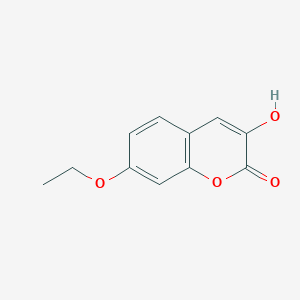
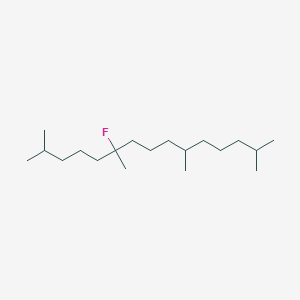
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
